molecular formula C18H22FN3 B7441560 N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine

N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine

Cat. No.: B7441560
M. Wt: 299.4 g/mol
InChI Key: YDTNEKQOLBNUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety linked to a fluoropyridine group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 1-benzylpiperidine with 5-fluoropyridine-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium triacetoxyborohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluoropyridine group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Benzylpiperidin-4-yl)methyl)-5-fluoropyridin-2-amine is unique due to the combination of the benzylpiperidine and fluoropyridine moieties, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-5-fluoropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3/c19-17-6-7-18(21-13-17)20-12-15-8-10-22(11-9-15)14-16-4-2-1-3-5-16/h1-7,13,15H,8-12,14H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTNEKQOLBNUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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